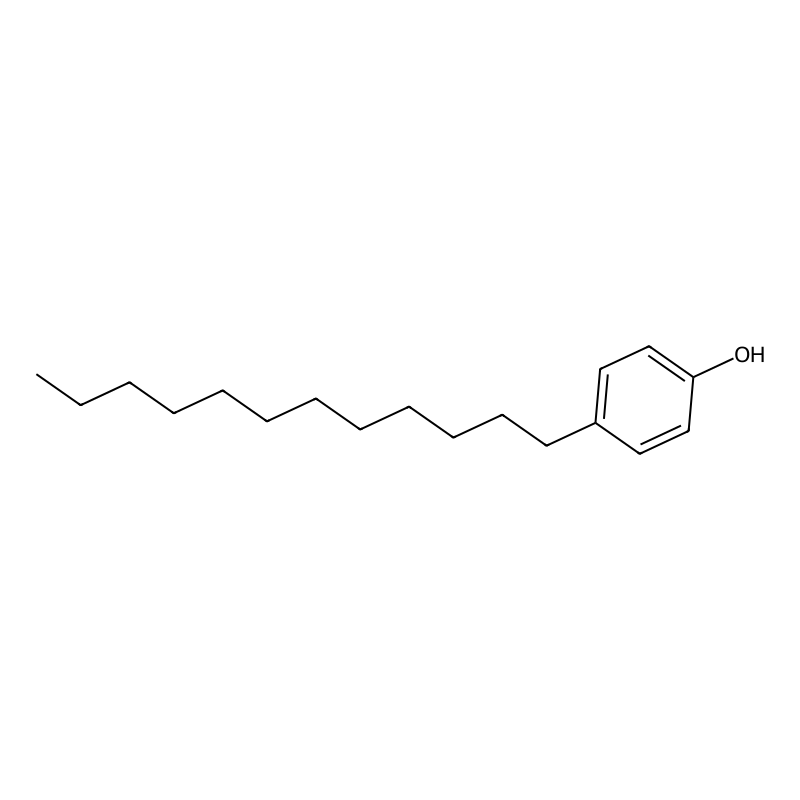

4-Dodecylphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Nonylphenol ethoxylates (NPEs): These are a class of nonionic surfactants used in various cleaning products, textiles, and personal care items. However, due to environmental concerns, their use is being phased out in many countries. Source: National Library of Medicine, "4-Dodecylphenol": )

Potential Applications in Research

Despite its limited direct applications, 4-DP finds potential use in various scientific research fields:

- Environmental monitoring: Due to its presence in various consumer products and its persistence in the environment, 4-DP serves as a marker for environmental pollution. Researchers use analytical methods to detect and quantify 4-DP in environmental samples such as water, sediment, and biota to assess the extent of industrial and domestic wastewater contamination. Source: Environmental science and pollution research international, "Multiresidue method for the determination of high production volume plastic additives in river waters": )

- Endocrine disruption research: 4-DP exhibits weak estrogenic activity, meaning it can mimic the effects of the hormone estrogen in the body. Researchers investigate the potential effects of 4-DP exposure on various biological systems, including its impact on reproductive health, development, and hormonal balance. [Source: Markus A Lill, Impact of induced fit on ligand binding to the androgen receptor: a multidimensional QSAR study to predict endocrine-disrupting effects of environmental chemicals, Journal of Computer-Aided Molecular Design, 2007, 21(11), 689-701]

- Material science research: Due to its chemical properties, 4-DP can be used as a starting material or modifier in the synthesis of various materials with potential applications. For example, research explores using 4-DP to create:

- Corrosion inhibitors: Studies investigate the potential of 4-DP complexes to protect metals from corrosion. Source: Sigma-Aldrich, "4-Dodecylphenol, mixture of isomers 27193-86-8":

- Polymeric nanorods: Research explores using 4-DP as a precursor for the synthesis of polymeric nanorods with potential applications in various fields, including drug delivery and electronics. Source: Sigma-Aldrich, "4-Dodecylphenol, mixture of isomers 27193-86-8":

4-Dodecylphenol is an organic compound characterized by a dodecyl (12-carbon) hydrocarbon chain attached to a phenolic ring. Its molecular formula is C₁₈H₃₀O, and it has a molecular weight of approximately 262.43 g/mol. This compound appears as a straw-colored liquid with a distinct phenolic odor and is classified as a mixture of isomers, primarily existing in the para position relative to the hydroxyl group on the phenol ring .

4-Dodecylphenol exhibits various chemical reactivity patterns:

- Acid-Base Reactions: It acts as a weak organic acid, reacting with bases to form salts and water, albeit weakly exothermically .

- Reactions with Strong Reducing Agents: The compound can react with strong reducing substances such as hydrides and alkali metals, potentially generating flammable hydrogen gas .

- Nitration: It can undergo nitration when treated with nitric acid, leading to products that may be explosive under certain conditions .

- Combustion: When burned, it produces irritating vapors and toxic gases such as carbon dioxide and carbon monoxide .

The biological activity of 4-Dodecylphenol has been studied primarily in the context of its potential endocrine-disrupting properties. Alkylphenols, including 4-Dodecylphenol, have been associated with hormonal imbalances in wildlife and humans due to their ability to mimic estrogens. This raises concerns regarding their environmental impact, particularly in aquatic ecosystems where they can disrupt reproductive systems of fish and other organisms .

4-Dodecylphenol can be synthesized through several methods:

- Alkylation of Phenol: The most common method involves the alkylation of phenol with dodecene or dodecyl bromide in the presence of a catalyst such as aluminum chloride or an acid catalyst.

- Direct Synthesis: Another approach includes direct synthesis from dodecane and phenol using various catalysts under controlled conditions .

These methods yield a mixture of isomers, which may vary based on reaction conditions.

4-Dodecylphenol has diverse applications across various industries:

- Surfactants and Emulsifiers: It serves as an intermediate in the production of surfactants used in detergents and industrial cleaners.

- Corrosion Inhibitors: The compound is utilized in formulating polyaniline/4-dodecylphenol complexes that act as organic corrosion inhibitors .

- Resins and Coatings: It is involved in producing formaldehyde resins, epoxy resins, paints, and varnishes due to its chemical properties that enhance adhesion and durability .

- Nanotechnology: 4-Dodecylphenol has been explored for use in creating polymeric nanorods for various applications in materials science .

Studies on the interactions of 4-Dodecylphenol with biological systems have highlighted its potential endocrine-disrupting effects. Research indicates that exposure to this compound can lead to alterations in hormone levels and reproductive health in aquatic organisms. Additionally, its interactions with various enzymes have been investigated to understand its metabolic pathways and toxicological profiles better .

Several compounds share structural similarities with 4-Dodecylphenol. Here are some noteworthy comparisons:

| Compound Name | Structure Type | Unique Properties |

|---|---|---|

| Nonylphenol | Alkylphenol | Known for higher toxicity; widely used in surfactants but faces regulatory scrutiny due to environmental concerns. |

| Octylphenol | Alkylphenol | Similar applications but shorter hydrocarbon chain; less persistent in the environment than dodecylphenol. |

| Dodecylbenzene | Alkylbenzene | Used primarily as a surfactant; has different solubility characteristics compared to dodecylphenol. |

| Dodecanol | Alcohol | Used as a surfactant; lacks the phenolic functionality, resulting in different chemical behavior. |

4-Dodecylphenol's unique combination of properties stems from its specific structure, which allows it to function effectively as both a surfactant precursor and a polymer additive while also presenting potential environmental risks due to its endocrine-disrupting capabilities.

Alkylation of Phenol: Mechanistic Pathways and Reaction Optimization

The Friedel-Crafts alkylation remains the primary route for synthesizing 4-dodecylphenol. In this reaction, phenol reacts with dodecyl chloride or dodecene in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). Key mechanistic steps include:

- Electrophile Generation: Coordination of AlCl₃ to dodecyl chloride forms a carbocation-like intermediate.

- Aromatic Substitution: The phenolic ring attacks the electrophilic dodecyl moiety, favoring para-substitution due to steric and electronic effects.

- Rearrangement Suppression: Unlike shorter alkyl chains, the dodecyl group’s steric bulk minimizes carbocation rearrangements, ensuring high regioselectivity.

Optimization Parameters:

- Temperature: 90–120°C balances reaction rate and byproduct formation.

- Catalyst Loading: Stoichiometric AlCl₃ (1:1 molar ratio with phenol) maximizes yield.

- Solvent-Free Systems: Reduce side reactions and simplify purification.

Table 1: Comparative Yields in Friedel-Crafts Alkylation

| Alkylating Agent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Dodecyl chloride | AlCl₃ | 90 | 78 |

| 1-Dodecene | H-ZSM-5 | 120 | 85 |

| Dodecyl bromide | Amberlyst-15 | 100 | 72 |

Catalytic Systems: Acid-Catalyzed vs. Resin-Based Processes

Homogeneous Acid Catalysis

Traditional Lewis acids (AlCl₃, FeCl₃) offer high activity but pose challenges:

- Corrosivity and Waste: Requires neutralization, generating hazardous sludge.

- Moisture Sensitivity: Strict anhydrous conditions are mandatory.

Heterogeneous Catalysis

Resin-based (Amberlyst-15) and zeolitic (H-ZSM-5) systems address these limitations:

- Amberlyst-15: Sulfonic acid groups enable proton-driven alkylation with 72% yield at 100°C.

- H-ZSM-5 Zeolites: Microporous structure enhances shape selectivity, favoring para-isomers (85% yield).

- Recyclability: Amberlyst-15 retains 90% activity after five cycles, reducing operational costs.

Figure 1: Proposed Mechanism for H-ZSM-5-Catalyzed Alkylation

(Illustration: Phenol adsorbed at Brønsted acid site; dodecene protonation forms carbocation, followed by para-attack. Water co-feeding prevents site poisoning.)

Nitration and Functionalization: Derivatization Strategies

Nitration introduces nitro groups (–NO₂) to enhance surfactant polarity or enable further functionalization.

Nitration Methods

- Direct Nitration: 4-Dodecylphenol treated with HNO₃/H₂SO₄ at 20°C yields 2-nitro-4-dodecylphenol (76% yield).

- Regioselectivity: Nitro group occupies the ortho position due to steric hindrance from the dodecyl chain.

- Vapor-Phase Nitration: Reduces solvent waste but requires precise temperature control (50–60°C).

Table 2: Nitration Reaction Conditions and Outcomes

| Method | Nitrating Agent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|

| Direct | HNO₃/H₂SO₄ | 20 | 2-Nitro-4-dodecylphenol | 76 |

| Vapor-Phase | HNO₃ (g) | 55 | 2-Nitro-4-dodecylphenol | 68 |

Functionalization Applications

Corrosion Inhibition: Polyaniline Complex Formation and Nanorod Synthesis

The formation of polyaniline complexes with 4-dodecylphenol represents a breakthrough in organic corrosion inhibition technology [2]. Research conducted by NASA demonstrates that the polyaniline/4-dodecylphenol complex effectively addresses the poor solubility challenges traditionally associated with conducting polymers [3]. The surfactant properties of 4-dodecylphenol enable improved dissolution of polyaniline into coating formulations, creating an effective organic corrosion inhibitor system [2].

The mechanism of corrosion protection involves the oxidation state transformation of polyaniline within the complex [2]. The emeraldine base form of polyaniline, when combined with 4-dodecylphenol, undergoes oxidation by hardening agents, resulting in an oxidized form with superior corrosion protection capabilities [3]. This oxidized form provides enhanced metal protection due to its higher standard electrode potential compared to the emeraldine base state [2].

Table 1: Corrosion Inhibition Performance of 4-Dodecylphenol/Polyaniline Complex

| Test Condition | Electrode Potential (V) | Corrosion Protection | Wet Adhesion |

|---|---|---|---|

| Emeraldine Base Form | Lower than oxidized form | Limited effectiveness | Not specified |

| Oxidized Form with 4-Dodecylphenol | Higher standard electrode potential | Improved protection | Enhanced |

| Base Coating without Polyaniline/4-Dodecylphenol | Standard steel potential | Baseline reference | Standard |

| Coating with Polyaniline/4-Dodecylphenol Complex | Anodic shift (~70 mV) | Significant improvement | Improved coating-metal adhesion |

The synthesis of polymeric nanorods utilizing 4-dodecylphenol has been documented as an emerging application in nanotechnology [4]. The compound serves as a precursor material in nanorod formation processes, contributing to the development of advanced nanostructured materials [25]. The wet adhesion properties between coatings and metal surfaces show marked improvement when 4-dodecylphenol is incorporated into the polyaniline complex formulation [2].

Electrochemical measurements reveal that coatings containing the polyaniline/4-dodecylphenol complex exhibit an anodic shift of approximately 70 millivolts, indicating enhanced corrosion resistance [6]. The charge transfer resistance increases significantly, demonstrating improved anti-corrosion performance when 4-dodecylphenol-modified polyaniline is deposited on steel surfaces [6].

Tribological Performance: Nanolubricant Formulations and Friction Reduction

The tribological applications of 4-dodecylphenol have gained substantial attention in nanolubricant technology [8]. Research demonstrates that 4-dodecylphenol functionalized magnesium oxide nanolubricants achieve extremely low friction coefficients of approximately 0.05 for steel tribopairs [8]. This represents a significant advancement in lubrication technology, where conventional lubricants typically exhibit higher friction coefficients under similar operating conditions [9].

Table 2: Tribological Performance of 4-Dodecylphenol Functionalized Magnesium Oxide Nanolubricant

| Parameter | Value/Description | Performance Improvement |

|---|---|---|

| Friction Coefficient | Approximately 0.05 | Extremely low friction achieved |

| Wear Rate (μm³/N·m) | 100 μm³/N·m | Significant wear reduction |

| Application Method | Functionalized MgO nanoparticles | Surface functionalization |

| Base Material | Steel tribopairs | Enhanced lubrication |

| Test Configuration | Steel-on-steel contact | Reduced metal-to-metal contact |

The wear rate performance of 4-dodecylphenol functionalized systems shows remarkable improvement, with wear rates as low as 100 micrometers cubed per Newton-meter documented in steel tribopair applications [8]. The nanolubricant formulations incorporating 4-dodecylphenol demonstrate superior tribological performance through multiple mechanisms, including rolling effects of nanoparticles and the formation of protective tribofilms [9].

Industrial applications of 4-dodecylphenol in friction-reducing compositions have been documented in drilling operations [13]. The compound serves as an effective friction reducer in oil-based drilling fluids, contributing to improved drilling efficiency and reduced equipment wear [13]. The lubricant additive properties of 4-dodecylphenol extend to combustion engine fuels, where it functions as both a corrosion inhibitor and performance enhancer [12].

The tribological mechanisms involving 4-dodecylphenol functionalized nanoparticles include boundary lubrication enhancement and surface modification effects [36]. Studies indicate that nanoparticles functionalized with 4-dodecylphenol create protective films that separate contacting asperities, reducing direct metal-to-metal contact and consequent wear [35].

Polymer and Material Science: Role in Ethoxylated Derivatives and Resin Production

The role of 4-dodecylphenol in polymer science encompasses multiple applications, particularly in the production of ethoxylated derivatives and specialized resin systems [15]. Ethoxylation of 4-dodecylphenol produces non-ionic surfactants with exceptional temperature and environmental resistance properties [39]. These ethoxylated derivatives serve critical functions in textile processing, tanning operations, metallurgical applications, and paper industry processes [39].

Table 3: Physical and Chemical Properties of 4-Dodecylphenol for Industrial Applications

| Property | Value | Industrial Relevance |

|---|---|---|

| Molecular Formula | C18H30O | Structural identification |

| Molecular Weight (g/mol) | 262.43 | Processing calculations |

| Boiling Point (°C) | 310-335 | Thermal stability limit |

| Density (g/mL at 25°C) | 0.94 | Bulk handling properties |

| Flash Point (°F) | >230 | Safety considerations |

| Appearance | Straw-colored viscous liquid | Quality control parameter |

| Solubility Characteristics | Soluble in organic solvents | Formulation compatibility |

The production of modified phenolic resins utilizing 4-dodecylphenol as a high-grade alkylphenol modifier results in resins with enhanced solubility and increased viscosity characteristics [15]. These modified resins demonstrate high strength properties and relatively large molecular weights, meeting the demanding requirements of high-speed printing applications and compatibility with aromatic-free mineral oils [15].

Table 4: Polymer and Material Science Applications of 4-Dodecylphenol

| Application Area | Function | Performance Benefits |

|---|---|---|

| Ethoxylated Derivatives | Non-ionic surfactant production | Temperature and environment resistance |

| Phenolic Resins | Formaldehyde condensation reactions | Enhanced resin solubility and viscosity |

| Epoxy Resin Curing | Curing agent component | Improved curing performance |

| Modified Phenolic Resins | High-grade alkylphenol modifier | High strength and molecular weight |

| Surfactant Production | Detergent and emulsifier synthesis | Multi-functional properties |

| Lubricant Additives | Corrosion inhibitor and detergent | Metal surface protection |

Formaldehyde condensation reactions with 4-dodecylphenol produce novolac-type phenolic resins with superior performance characteristics [42]. The continuous production methods for these resins utilize 4-dodecylphenol as a key intermediate, enabling the manufacture of high-quality resins without the formation of undesirable higher-order condensates [42]. The acid-catalyzed alkylation processes used to produce 4-dodecylphenol result in extensively branched structures that contribute to the unique properties of the resulting polymer products [17].

Epoxy resin applications incorporate 4-dodecylphenol as a curing agent component, particularly in epoxy floor paints and caulking applications [15]. The compound's chemical reactivity enables various modifications to produce derivatives with specific properties tailored to particular industrial requirements [40]. The synthesis of overbased calcium and magnesium alkylphenolates from 4-dodecylphenol creates detergent additives for marine engine oils and crankcase oils, providing both detergent and antioxidant properties while neutralizing acidic oxidation byproducts [41].

XLogP3

LogP

UNII

GHS Hazard Statements

H314 (76.67%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (23.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (63.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (16.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H360 (56.67%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (43.33%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H400 (96.67%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (83.33%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Health Hazard;Environmental Hazard